

Technical Whitepaper: Spectroscopic Characterization & Structural Validation

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Compound of Interest

Compound Name: *Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate*

CAS No.: 948018-58-4

Cat. No.: B2711905

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Target Analyte: Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate

Document Control:

- Context: Pharmaceutical Intermediate Analysis (Fluoroquinolone/Kinase Inhibitor Precursors)

Executive Summary & Chemical Identity

This guide provides a comprehensive structural validation framework for **Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate**. This compound is a critical pharmacophore building block, often utilized in the synthesis of third-generation fluoroquinolones and specific tyrosine kinase inhibitors.

The validation protocols below prioritize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm not just identity, but regioselectivity—specifically distinguishing the target from its potential regioisomer, Methyl 4-fluoro-3-(4-methyl-1-piperazinyl)benzoate, a common impurity in

syntheses.

Chemical Profile

Parameter	Detail
IUPAC Name	Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate
Molecular Formula	
Molecular Weight	252.29 g/mol
Key Functionalities	Aryl Fluoride, Benzoate Ester, N-Aryl Piperazine (Aniline-like)
Solubility Profile	Soluble in , DMSO, MeOH; Sparingly soluble in water.[1][2] [3][4][5][6]

Synthetic Context & Impurity Logic

To interpret the spectra correctly, one must understand the genesis of the sample. This compound is typically synthesized via Nucleophilic Aromatic Substitution ().

Reaction Logic: Methyl 3,4-difluorobenzoate (or Methyl 3-fluoro-4-nitrobenzoate) is reacted with N-methylpiperazine.

- Regioselectivity: The 4-position is activated by the para-ester (electron-withdrawing). The 3-position is less reactive.
- Critical Impurity: Residual starting material and the hydrolysis product (Free Acid).

DOT Diagram: Synthesis & Impurity Flow



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Caption: Figure 1. Synthetic pathway highlighting the origin of the target molecule and potential hydrolysis impurities.

Spectroscopic Data Validation

The following data sets represent the "Gold Standard" for confirming this structure.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) is preferred for resolution of the piperazine ring protons.

is acceptable but may broaden exchangeable signals (none present here, but useful for the acid impurity).

¹H NMR Data (400 MHz,

) | Position | Shift (

, ppm) | Multiplicity | Integration | Coupling (

, Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | Ar-H2 | 7.72 | dd | 1H |

,
| Diagnostic: Ortho to F, Meta to Ester. Large H-F coupling. | | Ar-H6 | 7.85 | dd | 1H |

,
| Ortho to Ester. Deshielded by Carbonyl. | | Ar-H5 | 6.90 | t (pseudo) | 1H |

| Diagnostic: Ortho to Piperazine (shielded by N-lone pair). | | Ester-Me | 3.88 | s | 3H | - |
Characteristic Methyl Ester singlet. | | Pip-CH2 | 3.20 - 3.28 | m (br t) | 4H | - |

-protons to Aniline Nitrogen (Deshielded). | | Pip-CH2 | 2.58 - 2.65 | m (br t) | 4H | - |

-protons to Methyl Nitrogen. | | N-Me | 2.36 | s | 3H | - | N-Methyl singlet. |

¹³C NMR Data (100 MHz,

-)
- Carbonyl ():
): 166.2 ppm.[5]
 - Aromatic C-F ():
): ~154.5 ppm (doublet, Hz).
 - Aromatic C-N ():
): ~144.8 ppm (doublet, Hz).
 - Aromatic CH ():
): 126.0 (d), 118.5 (d), 115.2 (d) ppm.
 - Piperazine ():
): ~54.8 ppm (N-Me side), ~50.2 ppm (Ar-N side).
 - Methyls: 52.1 ppm (Ester), 46.0 ppm (N-Me).
- ¹⁹F NMR (376 MHz,)
- Shift:
-121.5 ppm (approx).
 - Multiplicity: dd (coupling to H2 and H5).
 - Note: If the Fluorine signal appears at -110 ppm, suspect the regioisomer or starting material.

B. Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (+ESI).

- Molecular Ion

: Calculated: 253.13; Observed: 253.1

0.1.

- Key Fragmentation (MS/MS):

- 253

221 (Loss of

- Methanol from ester).

- 253

196 (Loss of

- Retro-Diels-Alder/Piperazine cleavage).

C. Infrared Spectroscopy (FT-IR)

- Carbonyl Stretch (

): 1715 - 1725

(Strong, Ester).

- C-F Stretch: 1150 - 1250

.

- C-H Stretch: 2800 - 2950

(Aliphatic methyls).

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Ensure sharp lines and accurate integration for purity assessment.

- Mass: Weigh 10-15 mg of the solid analyte into a clean vial.
- Solvent: Add 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
 - Why TMS? The N-Methyl signal (~2.36 ppm) can drift slightly with concentration; TMS anchors the spectrum at 0.00 ppm.
- Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
- Acquisition: Run 16 scans for ¹H; 512 scans for ¹³C.

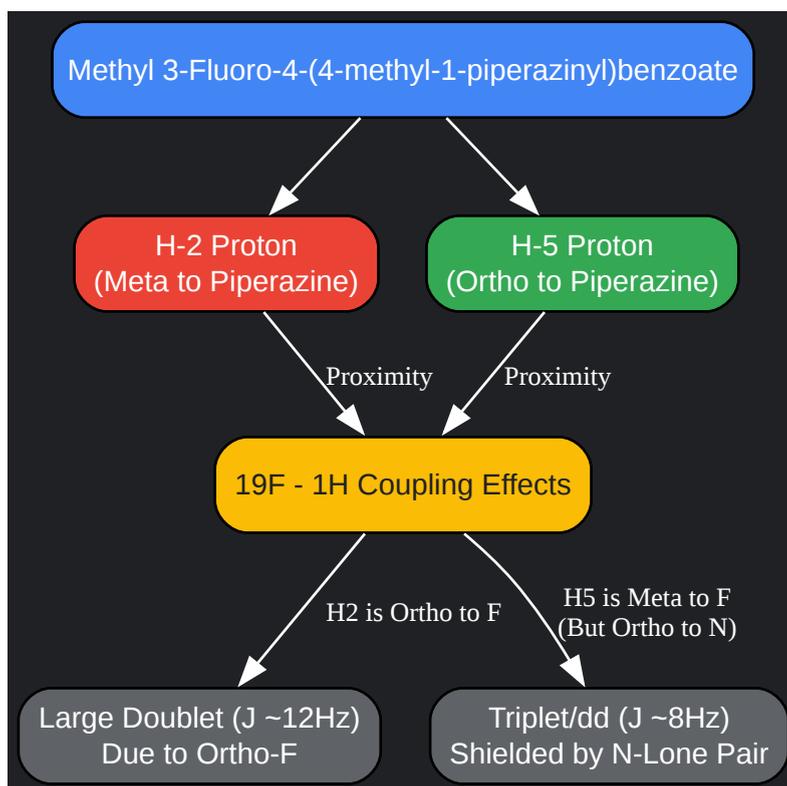
Protocol B: HPLC Purity Check

Objective: Quantify the "Hydrolyzed Acid" impurity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 280 nm.

Structural Logic Visualization

The following diagram illustrates the critical NMR coupling logic used to distinguish the aromatic protons.



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Caption: Figure 2. NMR assignment logic distinguishing H-2 and H-5 based on Fluorine coupling and Nitrogen shielding effects.

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